molecular formula C11H8Cl2N2O B1429884 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine CAS No. 890664-90-1

4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine

Cat. No.: B1429884
CAS No.: 890664-90-1
M. Wt: 255.1 g/mol
InChI Key: KGDXOLFZWRSQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine, commonly known as 4-DCPA, is an organic compound found in a variety of plants and used in scientific research. It has been used in the synthesis of various organic compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Antiviral Activity: The synthesis of new derivatives and their inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus highlight the compound's role in developing antiviral agents (Bernardino et al., 2007).
  • Water Oxidation Catalysts: Ru complexes derived from pyridine analogs have been explored for their application in water oxidation, a critical reaction for sustainable energy production (Zong & Thummel, 2005).
  • Fluorescent pH Sensors: Certain triarylamines functionalized with pyridinyl groups, akin to the core structure of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine, exhibit pH-dependent emissions, making them suitable as fluorescent pH sensors (Hu et al., 2013).

Novel Applications in Material Science

  • Fluorescent Polyimides: The introduction of pyridine moieties into polyimides has led to the development of materials with unique optical properties, such as strong fluorescence, which can be leveraged in advanced material applications (Huang et al., 2012).
  • Src Kinase Inhibitors: New derivatives containing basic water solubilizing groups and pyridyl groups have shown potent activity as Src kinase inhibitors, a target for cancer therapy research (Wu et al., 2006).
  • Chemosensors: The synthesis of poly(pyridine-imide) acids demonstrates how such compounds can act as chemosensors, indicating potential applications in detecting chemical changes through optical signals (Wang et al., 2008).

Properties

IUPAC Name

4-(3,5-dichloropyridin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDXOLFZWRSQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vial containing 4-aminophenol (2.185 g, 20.0 mmol, 1 equiv.) in 60 mL DMF was added t-BuOK (2.468 g, 22.0 mmol, 1.1 equiv.) followed by 3,4,5-trichloropyridine (3.653 g, 20.0 mmol, 1 equiv.). The flask was fitted with a condenser and the mixture was stirred at 80° C. under nitrogen. After the reaction mixture was cooled, diluted with ethyl acetate (600 mL) and washed with water (3×150 mL) and brine. The organic layer was dried over Na2SO4, filtered and solvent was removed under vacuum. The crude material was absorbed onto silica gel and purified by flash column (7.5×12 cm silica) using 2500 mL 1:1 hexanes:ethyl acetate giving 4.6348 g (91%) of product as a light yellow crystalline solid.
Quantity
2.185 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.468 g
Type
reactant
Reaction Step Two
Quantity
3.653 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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